molecular formula C17H16N2O3S B11179536 (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11179536
M. Wt: 328.4 g/mol
InChI Key: FMYGVUPLTUXIEH-QBFSEMIESA-N
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Description

  • The compound’s IUPAC name is (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione .
  • It belongs to the class of thiazolidinediones , which are known for their antidiabetic properties.
  • Thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists , influencing glucose and lipid metabolism.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through various routes, including cyclization reactions involving quinoline derivatives and thiazolidinediones.

      Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo , , and reactions.

      Common Reagents:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique structure.

      Biology: Investigated for potential PPARγ agonist activity and its impact on insulin sensitivity.

      Medicine: Explored for antidiabetic effects and potential treatment of metabolic disorders.

      Industry: Limited information, but its synthetic versatility suggests industrial applications.

  • Mechanism of Action

      PPARγ Agonism: The compound activates PPARγ, regulating gene expression related to glucose homeostasis and lipid metabolism.

      Pathways: It modulates adipocyte differentiation, insulin sensitivity, and adipokine production.

  • Comparison with Similar Compounds

      Similar Compounds: Other thiazolidinediones like and share structural similarities.

      Uniqueness: The specific quinoline-embedded structure sets it apart from other thiazolidinediones.

    Remember that while this compound shows promise, further research is needed to fully understand its potential applications and mechanisms

    Properties

    Molecular Formula

    C17H16N2O3S

    Molecular Weight

    328.4 g/mol

    IUPAC Name

    (5Z)-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

    InChI

    InChI=1S/C17H16N2O3S/c1-8-7-17(2,3)19-12-9(8)5-4-6-10(12)11(15(19)21)13-14(20)18-16(22)23-13/h4-6,8H,7H2,1-3H3,(H,18,20,22)/b13-11-

    InChI Key

    FMYGVUPLTUXIEH-QBFSEMIESA-N

    Isomeric SMILES

    CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)NC(=O)S4)/C2=O)(C)C

    Canonical SMILES

    CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)NC(=O)S4)C2=O)(C)C

    solubility

    27.7 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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